molecular formula C8H12O B1215726 2-Butylfuran CAS No. 4466-24-4

2-Butylfuran

Cat. No.: B1215726
CAS No.: 4466-24-4
M. Wt: 124.18 g/mol
InChI Key: NWZIYQNUCXUJJJ-UHFFFAOYSA-N
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Description

2-Butylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a butyl group at the second position. Its molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol . This compound is found in various plant species and some cooked foods, contributing to their aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylfuran can be synthesized through several methods, including the cyclization of appropriate precursors. One common method involves the cyclization of 1,4-diketones in the presence of an acid catalyst. Another method includes the use of palladium-catalyzed cycloisomerization of enyne acetates .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclization of butyl-substituted precursors under controlled conditions. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, has been reported to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Butylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl-substituted furanones.

    Reduction: Reduction reactions can convert it to butyl-substituted tetrahydrofurans.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

    Oxidation: Butyl-substituted furanones.

    Reduction: Butyl-substituted tetrahydrofurans.

    Substitution: Various butyl-substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

2-Butylfuran has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylfuran
  • 2-Ethylfuran
  • 2,5-Dimethylfuran
  • 2-Pentylfuran

Comparison: 2-Butylfuran is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to its analogs. For instance, 2-Methylfuran and 2-Ethylfuran have shorter alkyl chains, resulting in different reactivity and aroma profiles. 2,5-Dimethylfuran and 2-Pentylfuran, on the other hand, have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-butylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZIYQNUCXUJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073340
Record name Furan, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Spicy aroma
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

139.00 to 140.00 °C. @ 760.00 mm Hg
Record name 2-Butylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4466-24-4
Record name 2-Butylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-24-4
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Record name 2-Butylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BUTYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81JV9ZYK0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Butylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-butylfuran, and where is it found?

A1: this compound is a volatile organic compound belonging to the furan class. It is characterized by a five-membered aromatic ring with an oxygen atom and a butyl group attached to the second carbon. While not extensively studied as a standalone compound, this compound has been identified as a significant volatile component in several food sources and natural processes. For instance, it contributes to the distinct aroma profiles of cooked black rice [] and jellyfish protein hydrolysates [].

Q2: How does this compound form in food systems?

A2: Research suggests that this compound can form from lipid oxidation products during thermal processing, particularly in foods rich in polyunsaturated fatty acids. Specifically, it arises from the degradation of 2-octenal, an unsaturated aldehyde, in the presence of amino acids. [] This process highlights the complex interplay of components during food processing and their impact on flavor development.

Q3: Are there differences in this compound formation under various processing conditions?

A3: Yes, the formation of this compound appears sensitive to processing conditions. A study comparing different milling degrees of black rice revealed variations in this compound concentrations in both raw and cooked samples, indicating an influence of processing on its formation and retention. []

Q4: Beyond its presence in food, are there other sources or applications of this compound?

A4: While research primarily identifies this compound in food-related contexts, one study explores its production through a chemical synthesis pathway. This approach, aiming to synthesize optically active heteroaromatic compounds, highlights the potential for controlled production of this compound for specific applications beyond its natural occurrence. []

Q5: Does this compound contribute to the overall aroma profile of foods?

A5: While specific sensory descriptions are limited in the provided research, the presence of this compound alongside other volatile compounds in black rice and jellyfish protein hydrolysates suggests its contribution to their overall aroma profile. Further research focusing on sensory analysis is needed to fully characterize its odor properties and potential impact on food flavor.

Q6: Are there any studies on the potential biological activity of this compound?

A6: The provided research primarily focuses on the identification and formation of this compound in various contexts. There is no mention of specific studies investigating its potential biological activities or applications.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) appears to be the primary analytical technique employed for identifying and quantifying this compound in the provided research papers. This method allows for separating, identifying, and measuring individual volatile compounds within complex mixtures. [, , , ]

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